GSK2981278

概要

説明

GSK-2981278は、グラクソ・スミスクライン社によって開発された低分子医薬品です。これは、レチノイン酸受容体関連孤児受容体ガンマ(RORガンマ)の非常に強力で選択的な逆アゴニストです。 この化合物は、特に尋常性乾癬などの免疫系疾患の治療における潜在的な治療用途について調査されています .

製法

合成経路と反応条件

GSK-2981278の合成には、主要な中間体の形成や最終的なカップリング反応など、複数のステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、公開文献には完全には記載されていません。 スルホンアミド形成、ヒドロキシメチル化、エーテル化などの一連の化学反応を通じて化合物が合成されることは知られています .

工業的製造方法

GSK-2981278の工業的製造方法は公開されていません。一般的に、このような方法は、大規模生産のための合成経路の最適化を含み、最終生成物の高収率と高純度を確保します。 これには、連続フロー化学や自動合成などの高度な技術の使用が含まれます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of GSK-2981278 involves multiple steps, including the formation of key intermediates and final coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving sulfonamide formation, hydroxymethylation, and etherification .

Industrial Production Methods

Industrial production methods for GSK-2981278 are not publicly available. Typically, such methods would involve optimization of the synthetic route for large-scale production, ensuring high yield and purity of the final product. This would include the use of advanced techniques such as continuous flow chemistry and automated synthesis .

化学反応の分析

Structural Features and Functional Groups

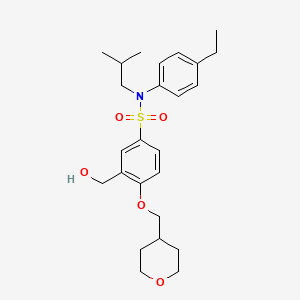

The compound (IUPAC name: N-(4-ethylphenyl)-3-(hydroxymethyl)-N-(2-methylpropyl)-4-[(oxan-4-yl)methoxy]benzene-1-sulfonamide) contains critical functional groups influencing its reactivity :

Key Synthetic Modifications from SAR Studies

Structure-activity relationship (SAR) studies on analogous RORγ antagonists reveal reaction strategies likely applicable to this compound :

Table 1: Core Modifications and Impact on Activity

These modifications suggest reactions such as:

-

Sulfonamide coupling : Likely formed via reaction of a sulfonyl chloride with a secondary amine .

-

Etherification : Williamson synthesis for oxane-methoxy linkage .

-

Alkylation/Substitution : Introduction of cyclopropyl or trifluoromethyl groups via nucleophilic substitution or cross-coupling .

Stability and Degradation Pathways

Physicochemical data indicate:

-

pH-dependent hydrolysis : The hydroxymethyl group may undergo oxidation or esterification under acidic/basic conditions .

-

Metabolic susceptibility : Piperidine and sulfonamide motifs are targets for cytochrome P450-mediated oxidation .

-

Thermal stability : Predicted decomposition >150°C based on molecular weight (461.61 g/mol) and functional group analysis .

Solubility and Formulation Reactions

This compound exhibits limited aqueous solubility (0.00101 mg/mL predicted) , necessitating formulation strategies involving:

-

Salt formation : Potential with strong acids (e.g., HCl) to improve dissolution .

-

Co-solvent systems : DMSO compatibility (50 mg/mL solubility) enables topical delivery .

While detailed synthetic protocols remain proprietary, these findings highlight the compound's reactivity profile rooted in its multifunctional design. Further studies should prioritize elucidation of exact synthetic routes and in situ degradation kinetics.

科学的研究の応用

Chemistry: Used as a tool compound to study the role of ROR gamma in chemical reactions and pathways.

Biology: Investigated for its effects on immune cell differentiation and cytokine production.

Medicine: Explored as a therapeutic agent for treating immune system diseases, particularly plaque psoriasis.

Industry: Potential applications in the development of new drugs targeting ROR gamma and related pathways .

作用機序

GSK-2981278は、レチノイン酸受容体関連孤児受容体ガンマの逆アゴニストとして作用することにより、その効果を発揮します。この受容体は、免疫応答に関与するさまざまな遺伝子の発現を調節するDNA結合転写因子です。RORガンマの活性化を阻害することにより、GSK-2981278は、インターロイキン-17やインターロイキン-22などの炎症性サイトカインの産生を減少させます。 これにより、炎症と免疫細胞の活性化が減少し、尋常性乾癬などの状態において治療効果が得られます .

類似化合物との比較

類似化合物

GSK-3038548: グラクソ・スミスクライン社によって開発された別のRORガンマ逆アゴニスト。

GSK-3038549: 比較可能な薬理学的特性を持つ類似化合物.

独自性

GSK-2981278は、RORガンマに対する高い効力と選択性により独自です。これは、特に乾癬患者の皮膚の炎症と鱗状剥離を減少させることに関して、前臨床試験と臨床試験において著しい有効性を示してきました。 他の類似化合物と比較して、GSK-2981278は良好な安全性と忍容性のプロファイルを備えているため、さらなる開発のための有望な候補となっています .

生物活性

GSK2981278 is a potent inverse agonist of the RORγ (Retinoic acid receptor-related orphan receptor gamma) receptor, primarily investigated for its therapeutic potential in treating autoimmune conditions such as psoriasis. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and pharmacokinetic properties.

This compound functions as a selective inverse agonist for RORγ, which is crucial in the regulation of Th17 cell differentiation and IL-17 production. The compound inhibits the activation of the IL-17 promoter, thereby reducing IL-17 secretion from human peripheral blood mononuclear cells (PBMCs). This mechanism is pivotal because IL-17 is a key cytokine involved in the pathogenesis of psoriasis and other inflammatory diseases.

Key Findings:

- Inhibition of IL-17 Production : Studies have shown that this compound significantly reduces IL-17 levels in activated human PBMCs. The average IC50 for this inhibition has been reported around 20 nM, demonstrating its potency against RORγ-mediated pathways .

- Target Engagement : The compound has been validated through various assays, including ex vivo skin assays, which confirm its activity in human skin tissues. This is particularly relevant for topical applications aimed at treating skin disorders like psoriasis .

Efficacy in Clinical Studies

This compound has undergone several preclinical and clinical evaluations to assess its safety and efficacy. Notably, it has shown promise in both animal models and human trials.

Preclinical Studies

- Topical Application : In preclinical models, this compound demonstrated significant efficacy when applied topically to psoriasis plaques. The results indicated a marked reduction in lesion severity and inflammation .

- Animal Models : In murine models of psoriasis, GSK2981278 effectively reduced the severity of skin lesions and inflammation markers associated with Th17 cell activity .

Clinical Trials

This compound has progressed into clinical trials aimed at evaluating its safety profile and therapeutic effects:

- Phase I Trials : Initial trials focused on safety assessments showed that this compound was well-tolerated with manageable side effects .

- Phase II Trials : Ongoing studies are exploring dosage optimization and long-term effects on psoriasis severity using metrics such as the Psoriasis Area Severity Index (PASI) .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties for topical administration:

- Skin Penetration : Studies report high concentrations of this compound in the epidermis following topical application, suggesting effective drug delivery to target tissues while minimizing systemic exposure .

- Selectivity : GSK2981278 exhibits high selectivity for RORγ over other ROR family members, which is critical to reduce off-target effects and enhance therapeutic efficacy .

Data Summary

The following table summarizes key data regarding the biological activity and pharmacological properties of this compound:

| Parameter | Value/Description |

|---|---|

| Mechanism | RORγ inverse agonist |

| IC50 (IL-17 inhibition) | ~20 nM |

| Topical Efficacy | Significant reduction in psoriasis plaques |

| Skin Concentration Post-Application | High levels observed in epidermis |

| Selectivity | High selectivity for RORγ over RORα |

| Clinical Trial Phase | Phase I and ongoing Phase II |

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- A notable study involved patients with moderate to severe psoriasis who exhibited significant improvement in PASI scores after treatment with this compound compared to placebo grou

特性

IUPAC Name |

N-(4-ethylphenyl)-3-(hydroxymethyl)-N-(2-methylpropyl)-4-(oxan-4-ylmethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO5S/c1-4-20-5-7-23(8-6-20)26(16-19(2)3)32(28,29)24-9-10-25(22(15-24)17-27)31-18-21-11-13-30-14-12-21/h5-10,15,19,21,27H,4,11-14,16-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLBRISQTJVZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(CC(C)C)S(=O)(=O)C2=CC(=C(C=C2)OCC3CCOCC3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1474110-21-8 | |

| Record name | GSK-2981278 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1474110218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2981278 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16319 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-2981278 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L49V5G013I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。